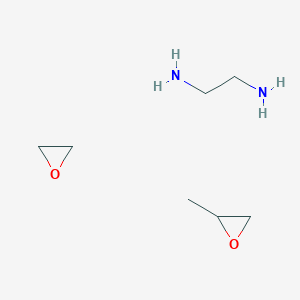
D-Glucose (3-13C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose (3-13C) is a simple sugar present in plants. It’s a monosaccharide that may exist in open chain or cyclic conformation if in solution . It plays a significant role in photosynthesis and is an energy source required for cellular respiration .
Synthesis Analysis
D-Glucose (3-13C) is synthesized by the process of gluconeogenesis in the liver and kidney . It’s also used as a tracer to understand the dynamics of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .Molecular Structure Analysis
D-Glucose (3-13C) has a molecular formula of C6H12O6 . It exists in a cyclic form, containing six carbon atoms . The InChI representation of its structure isInChI=1S/C6H12O6/c7-1-3 (9)5 (11)6 (12)4 (10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i5+1 . Chemical Reactions Analysis
D-Glucose (3-13C) is involved in various metabolic pathways. It’s used in 13C metabolic flux analysis (13C-MFA), a technique for quantifying intracellular fluxes . This technique has enabled real-time in vivo investigations of metabolism central to various diseases .Physical And Chemical Properties Analysis
D-Glucose (3-13C) has a molecular weight of 181.15 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . Its exact mass and monoisotopic mass are 181.06674293 g/mol .科学的研究の応用
Brain Metabolism Studies : D-Glucose (3-13C) has been used in cerebral metabolism studies. Localized 13C NMR spectroscopy during intravenous infusion of enriched [1‐13C]glucose in humans showed label incorporation into various brain metabolites, indicating its utility in studying brain glucose metabolism (Gruetter et al., 1994).
MRI Imaging of Glucose Metabolism : In studies involving 2-Deoxy-D-glucose (a glucose analog), 13C-labeled forms have been used to enhance MRI imaging of glucose metabolism, despite the low sensitivity of nuclear magnetic resonance for detecting these molecules (Nasrallah et al., 2013).
Real-Time Metabolic Analysis : Hyperpolarized 13C MRS has been used to observe dynamic 13C-labeling of metabolites from 13C-glucose in real time in the mouse brain, providing insights into glucose metabolism in vivo (Mishkovsky et al., 2017).
Metabolic Studies in Microorganisms : D-Glucose (3-13C) has been used in metabolic studies in microorganisms, such as Neurospora crassa, to investigate glucose metabolism pathways (Greenfield et al., 1988).
Tracing Glucose Metabolism in Humans : A gas chromatograph isotope ratio mass spectrometer has been used to trace 13C labeled glucose at very low levels of enrichment in humans, enhancing the study of glucose metabolism (Tissot et al., 1990).
Investigating Metabolic Fluxes in Human Erythrocytes : [2-13C]D-glucose was used in carbon-13 NMR spectroscopy to investigate metabolic fluxes through major pathways of glucose metabolism in human erythrocytes (Schrader et al., 1993).
作用機序
Safety and Hazards
将来の方向性
Hyperpolarized 13C MRI, which uses D-Glucose (3-13C), is an emerging molecular imaging technique. It’s actively undergoing clinical translation at multiple institutions. The future directions of this technology aim to advance the basic understanding of metabolism, improve disease diagnosis, and accelerate treatment assessment .
特性
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SBSGZRAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-3-13C | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

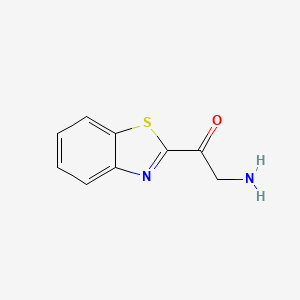
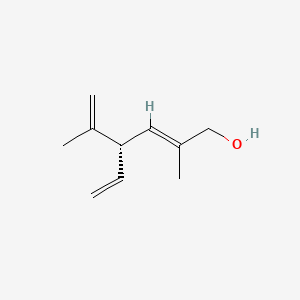
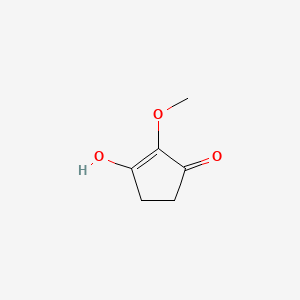
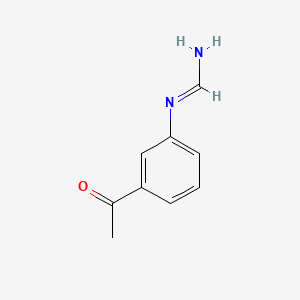
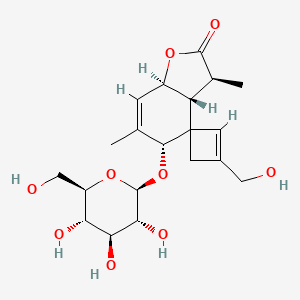




![5-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566585.png)
